molecular formula C9H7Br2F B3315650 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene CAS No. 951894-16-9

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene

Cat. No.: B3315650
CAS No.: 951894-16-9
M. Wt: 293.96 g/mol
InChI Key: MDUMGJMRRBEDHG-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene typically involves the bromination of 3-(4-bromo-2-fluorophenyl)-1-propene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 2-Bromo-4-fluoroacetophenone
  • 4-Bromo-2-fluorophenol

Uniqueness

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in synthesis and research.

Properties

IUPAC Name

4-bromo-1-(2-bromoprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMGJMRRBEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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